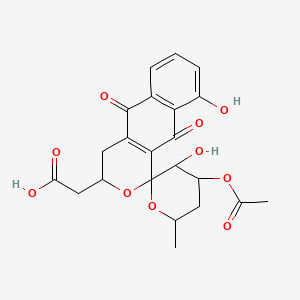
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the isoquinoline ring system, along with a carbonitrile group
Preparation Methods
The synthesis of 2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 1,2-dihydroisoquinoline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or thiols replace the nitrile group, forming amides or thioamides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
4-Chlorobenzoyl chloride: A precursor in the synthesis of various organic compounds, including pharmaceuticals.
1,2-Dihydroisoquinoline: A core structure in many bioactive molecules and pharmaceuticals.
Benzoyl chloride derivatives: Compounds with similar chemical properties and reactivity, used in organic synthesis and industrial applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Properties
CAS No. |
58021-74-2 |
|---|---|
Molecular Formula |
C17H11ClN2O |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H11ClN2O/c18-14-7-5-13(6-8-14)17(21)20-10-9-12-3-1-2-4-15(12)16(20)11-19/h1-10,16H |
InChI Key |
WUOIQKKMXXLJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)


![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)



![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)
![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)


